N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide
Description
N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide is a complex organic compound with the molecular formula C18H20N4O4S This compound is characterized by its unique structure, which includes a furan ring, a benzoyl group, and a hydrazino carbonothioyl moiety It has a molecular weight of 388
Properties
IUPAC Name |
N-[[[4-(pentanoylamino)benzoyl]amino]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-2-3-6-15(23)19-13-9-7-12(8-10-13)16(24)21-22-18(27)20-17(25)14-5-4-11-26-14/h4-5,7-11H,2-3,6H2,1H3,(H,19,23)(H,21,24)(H2,20,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMERYNRNQRUDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Hydrazine Intermediate: The reaction begins with the acylation of hydrazine with 4-(pentanoylamino)benzoic acid to form the benzoyl hydrazine intermediate.
Thioamide Formation: The benzoyl hydrazine intermediate is then reacted with carbon disulfide to form the corresponding thioamide.
Cyclization: The thioamide is cyclized with 2-furoyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide involves its interaction with specific molecular targets. The compound’s hydrazino carbonothioyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide
- 2-Iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide
Uniqueness
N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide is unique due to its specific combination of functional groups and its ability to form stable covalent bonds with nucleophilic sites. This makes it particularly useful in applications requiring strong and specific interactions with biological molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
